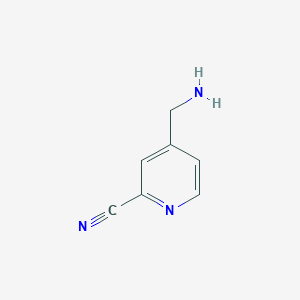

4-Aminomethyl-pyridine-2-carbonitrile

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 4-aminomethyl-pyridine-2-carbonitrile follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is 4-(aminomethyl)pyridine-2-carbonitrile, which precisely describes the substitution pattern on the pyridine ring. Alternative systematic names include 4-(aminomethyl)picolinonitrile, reflecting the historical nomenclature where picolinic acid derivatives utilize the "picolin" prefix.

The compound is catalogued under Chemical Abstracts Service number 858362-83-1, providing a unique identifier for database searches and regulatory documentation. The molecular structure can be represented through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System string C1=CN=C(C=C1CN)C#N and the International Chemical Identifier InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4,8H2. The International Chemical Identifier Key PXHWVDOUOGBXHW-UHFFFAOYSA-N serves as a fixed-length condensed version of the full International Chemical Identifier, facilitating computational searches and database management.

Synonymous nomenclature encountered in scientific literature includes several variations that reflect different naming conventions and historical usage. The compound may be referenced as 4-aminomethyl-2-pyridinecarbonitrile, emphasizing the positional numbering system, or as 2-cyano-4-pyridylmethylamine, highlighting the functional group priorities. Database identifiers include PubChem Compound Identification Number 53426423 and Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identification Number DTXSID60699217.

Properties

IUPAC Name |

4-(aminomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHWVDOUOGBXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699217 | |

| Record name | 4-(Aminomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858362-83-1 | |

| Record name | 4-(Aminomethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858362-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Aminomethyl-pyridine-2-carbonitrile primarily begins with pyridine-2-carbonitrile as the core starting material. The key synthetic challenge is the selective introduction of the aminomethyl (-CH2NH2) group at the 4-position of the pyridine ring.

Two main synthetic approaches are commonly employed:

Amination via Reductive Amination or Nucleophilic Substitution:

The 4-position of pyridine-2-carbonitrile can be functionalized by nucleophilic substitution or reductive amination using appropriate intermediates such as β-chloroenaldehyde derivatives. For example, reaction of 1-chloro-3-oxoprop-1-en-1-yl intermediates with nitrile-containing precursors under controlled conditions allows installation of the aminomethyl group.Chlorination Followed by Amination:

Another route involves chlorination of pyridine precursors at the 4-position (e.g., using phosphorus oxychloride, POCl₃), followed by amination with ammonia or ammonium salts such as ammonium acetate. This two-step process enables regioselective substitution to yield the aminomethyl functionality.

Detailed Reaction Conditions and Optimization

The synthesis conditions significantly influence yield, regioselectivity, and purity. Typical optimized parameters reported include:

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Chlorination | POCl₃ or equivalent chlorinating agent | 80–100 °C | Ethanol/water | Ensures selective chlorination at C-4 |

| Amination | Ammonia or substituted amines | 80–100 °C | Ethanol/water | Promotes nucleophilic substitution |

| Purification | Crystallization or chromatography | Ambient or cooling | Various | Removes impurities and unreacted materials |

- Temperature: Elevated temperatures (80–100 °C) favor regioselective amination and improve reaction rates.

- Solvent System: Mixed solvents such as ethanol/water mixtures enhance solubility and reaction efficiency.

- Catalysts: Use of catalysts or additives (e.g., ammonium salts) can improve amination yields and regioselectivity.

Industrial Scale Production

In industrial settings, the synthesis is adapted for scalability and efficiency:

- Continuous Flow Reactors: These enable controlled reaction times, better heat management, and safer handling of reactive intermediates.

- Optimized Reaction Parameters: Reaction times, reagent concentrations, and purification steps are optimized to maximize yield and purity.

- Purification: Industrial purification may include crystallization under controlled cooling and use of filtration techniques to isolate the product.

Chemical Reaction Analysis and Intermediates

4-Aminomethyl-pyridine-2-carbonitrile can be synthesized through intermediates such as 4-chloromethyl-pyridine-2-carbonitrile or via reductive amination of 4-formyl-pyridine-2-carbonitrile derivatives. Key reaction steps include:

- Nucleophilic Substitution: Replacement of a halogen substituent at the 4-position by an amino group.

- Reductive Amination: Conversion of aldehyde groups at the 4-position to aminomethyl groups using reducing agents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination + Amination | Pyridine-2-carbonitrile | POCl₃, Ammonia/Amine | 80–100 °C, ethanol/water | High regioselectivity, scalable | Requires handling of POCl₃ |

| Reductive Amination | 4-Formyl-pyridine-2-carbonitrile | Ammonia, Reducing agent (e.g., NaBH4) | Mild to moderate temperature | Mild conditions, fewer byproducts | Requires aldehyde intermediate |

| Nucleophilic Substitution | 4-Chloromethyl-pyridine-2-carbonitrile | Ammonia or amine sources | Elevated temperature | Direct substitution | Preparation of chloro intermediate needed |

Structural Characterization and Validation

The product’s structure is confirmed by:

- X-ray Crystallography: Provides definitive molecular geometry and bond parameters.

- NMR Spectroscopy: Proton and carbon spectra confirm the presence of aminomethyl and nitrile groups.

- FT-IR Spectroscopy: Characteristic nitrile stretch (~2220 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) confirm functional groups.

Research Findings and Notes

- The aminomethyl group enhances water solubility compared to halogenated analogues, making the compound useful in various applications.

- Reaction optimization studies show that solvent polarity and temperature are critical for maximizing yield and regioselectivity.

- Industrial methods favor continuous flow and controlled crystallization to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of 4-Aminomethyl-pyridine-2-carboxylic acid.

Reduction: Formation of 4-Aminomethyl-pyridine-2-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Aminomethyl-pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Aminomethyl-pyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Ring Systems : Pyridine derivatives (e.g., ) exhibit planar aromaticity, enhancing π-π stacking interactions, while pyrimidine () and pyrazolopyridine () cores introduce additional nitrogen atoms, altering electronic density and hydrogen-bonding capabilities.

- Substituent Impact: Electron-withdrawing groups (e.g., -CN, -NO2 ) increase electrophilicity, whereas electron-donating groups (e.g., -OCH3 ) enhance solubility and metabolic stability. The aminomethyl group in 4-Aminomethyl-pyridine-2-carbonitrile likely improves water solubility compared to halogenated analogues (e.g., -Cl in ).

Biological Activity

4-Aminomethyl-pyridine-2-carbonitrile, also known as 4-(aminomethyl)pyridine-2-carbonitrile, is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H8N3

- Molecular Weight : 136.16 g/mol

- Physical State : Solid at room temperature, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

The biological activity of 4-aminomethyl-pyridine-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and influence biochemical pathways through binding to specific receptors and enzymes. The exact mechanisms can vary based on the application context, but notable interactions include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence neurotransmitter receptors, thereby affecting signaling pathways related to mood and cognition.

Biological Activities

Research indicates that 4-aminomethyl-pyridine-2-carbonitrile exhibits several significant biological activities:

-

Antimicrobial Activity :

- Studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

- For instance, derivatives of this compound have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae.

- Antiviral Properties :

-

Anti-inflammatory Effects :

- Preliminary findings suggest that derivatives may possess anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | Observed Effect |

|---|---|---|

| Antimicrobial | Neisseria meningitidis | Moderate antibacterial activity |

| Antiviral | Ebola virus | Potent entry inhibition |

| Anti-inflammatory | Inflammatory diseases | Potential anti-inflammatory effects |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride | Contains carboxylic acid instead of carbonitrile | Exhibits different biological activities |

| 3-(Aminomethyl)pyridine | Different position of amino group | May have distinct pharmacological properties |

| 4-(Aminobenzyl)pyridine | Benzyl substitution instead of carbonitrile | Different reactivity and biological profile |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives synthesized from 4-aminomethyl-pyridine-2-carbonitrile. The results indicated significant inhibition zones against Neisseria meningitidis at concentrations ranging from 10 to 100 µg/mL. These compounds demonstrated selective action with minimal cytotoxicity to human cells, highlighting their potential as therapeutic agents against bacterial infections.

Case Study 2: Antiviral Activity Against Filoviruses

Research conducted on a series of derivatives revealed that specific compounds exhibited high potency against Ebola virus entry. For example, compounds identified as superior inhibitors showed good metabolic stability in plasma and liver microsomes, indicating their potential for further development as therapeutic agents for viral infections .

Q & A

Q. What are the standard synthetic routes for 4-Aminomethyl-pyridine-2-carbonitrile, and how can intermediates be optimized?

The synthesis typically involves introducing the aminomethyl group via reductive amination or nucleophilic substitution. For example, β-chloroenaldehyde derivatives (e.g., 1-chloro-3-oxoprop-1-en-1-yl intermediates) can react with nitrile-containing precursors under controlled conditions . Chlorination of pyridine precursors (e.g., using POCl₃) followed by amination with ammonium acetate or substituted amines is another common method. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) improves yield and purity. For instance, amination at 80–100°C in ethanol/water mixtures enhances regioselectivity .

Q. How is the structural characterization of 4-Aminomethyl-pyridine-2-carbonitrile validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. Refinement using SHELXL (via the SHELX suite) ensures accurate bond-length and angle measurements, with validation tools like PLATON checking for structural inconsistencies . Complementary techniques include:

- NMR : H and C spectra verify proton environments and carbon hybridization (e.g., nitrile carbons at ~110–120 ppm).

- FT-IR : Peaks at ~2220 cm confirm the nitrile group, while N-H stretches (3300–3500 cm) indicate the aminomethyl moiety.

Q. What reactivity patterns are observed in 4-Aminomethyl-pyridine-2-carbonitrile under basic or acidic conditions?

The nitrile group is stable under mild acidic/basic conditions but can undergo hydrolysis to carboxylic acids or amides in concentrated H₂SO₄ or NaOH. The aminomethyl moiety participates in Schiff base formation with aldehydes/ketones, enabling derivatization for downstream applications. Reactivity at the pyridine ring (e.g., electrophilic substitution) is sterically hindered by the aminomethyl group, favoring para-substitution in nitration or halogenation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., bond-length mismatches in X-ray vs. DFT-calculated structures) require iterative validation:

- Multi-method analysis : Cross-validate NMR/IR data with crystallographic results.

- Computational refinement : Use density functional theory (DFT) to model electron density and adjust torsion angles.

- Error checking : Apply tools like ADDSYM (in PLATON) to detect missed symmetry or twinning in crystals . Contradictions often arise from dynamic disorder in crystals or solvent interactions, necessitating low-temperature crystallography (100 K) or Hirshfeld surface analysis .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of 4-Aminomethyl-pyridine-2-carbonitrile derivatives?

Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinase enzymes) identifies binding affinities. Use SMILES notations (e.g., NCC1C=NC(=CC1C#N)N) from validated databases to generate 3D conformers . ADMET prediction via SwissADME evaluates:

- Lipophilicity : LogP values <3 indicate favorable membrane permeability.

- Metabolic stability : Cytochrome P450 interactions are modeled using QSAR datasets. Adjust the aminomethyl group’s substituents to balance solubility and bioavailability .

Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

Follow standardized protocols:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Use serial dilutions (2–128 µg/mL) and measure inhibition zones .

- Cytotoxicity screening : Employ mammalian cell lines (e.g., HEK-293) with MTT assays to ensure selectivity (IC₅₀ >50 µg/mL for non-target cells).

- Synergy studies : Combine with β-lactam antibiotics to assess resistance modulation via checkerboard assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.